Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of the fluorophenyl group in this compound enhances its pharmacological properties, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl propiolate in the presence of a base, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like piperazine or p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and pharmacological profiles .
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the pyrrolidine ring contributes to the overall stability and bioavailability of the compound . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
- Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate
- Ethyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate
Uniqueness
Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate in drug design .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCQUDZOOLISGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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